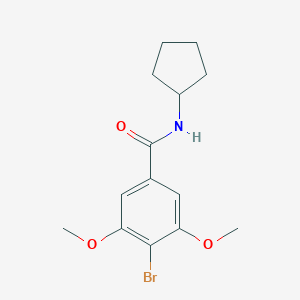
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide, also known as CGP-7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. In
Wirkmechanismus
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of mGluR5, 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide reduces the excitatory neurotransmission mediated by glutamate, which is involved in various neurological disorders.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to reduce the release of glutamate and increase the levels of GABA, an inhibitory neurotransmitter. It also modulates the activity of various signaling pathways, including the ERK1/2 and Akt pathways, which are involved in cell survival and neuroplasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, it also has some limitations, including its poor solubility and stability, which can make it challenging to work with in some experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used for therapeutic applications. Another area of interest is the investigation of the role of mGluR5 in various neurological disorders, including addiction, pain, and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide could enhance its therapeutic potential and reduce its limitations in lab experiments.
Synthesemethoden
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 3-methyl-2-pyridinamine to yield 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic system, which plays a crucial role in the pathophysiology of these disorders.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide |
|---|---|
Molekularformel |
C16H17ClN2O2 |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-4-10-18-14(11)19-15(20)16(2,3)21-13-8-6-12(17)7-9-13/h4-10H,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
VLHZCCUXMBAKMG-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)


![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
